molecular formula C13H12N2O3 B2897130 Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate CAS No. 1164522-19-3

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate

Cat. No.: B2897130
CAS No.: 1164522-19-3
M. Wt: 244.25
InChI Key: BNTXTPXLOWCKEP-MDZDMXLPSA-N
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Description

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate is an organic compound with the molecular formula C13H12N2O3 It is known for its unique structure, which includes an anilino group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilino derivatives, amine derivatives, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano and ester groups play a crucial role in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but lacks the anilino group.

    Ethyl cyanoacetate: A simpler compound with a cyano and ester group but no anilino group.

    Aniline derivatives: Compounds with an anilino group but different substituents.

Uniqueness

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate is unique due to the presence of both an anilino group and a cyano group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl (E)-4-anilino-3-cyano-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)10(8-14)9-15-11-6-4-3-5-7-11/h3-7,9,15H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTXTPXLOWCKEP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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